(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
(4-azidophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N4O/c14-10-5-8(13(15,16)17)6-19-11(10)12(22)7-1-3-9(4-2-7)20-21-18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDVCDXKCMUCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the 4-azidophenyl precursor, which is then coupled with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro derivatives.
Reduction: The azide group can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl and pyridinyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- IUPAC Name : (4-azidophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone
- Molecular Formula : C₁₃H₆ClF₃N₄O
- Molecular Weight : 326.66 g/mol
- CAS Number : 1823183-03-4
Chemistry
In the field of chemistry, (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone serves as a valuable building block for synthesizing more complex molecules. Its azide and trifluoromethyl groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts. The compound can undergo reactions such as click chemistry, which is essential for creating stable linkages in various organic syntheses .
Biology
In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. The azide group is particularly significant in bioorthogonal chemistry, where it can be employed for labeling and tracking biomolecules without interfering with native biological processes. This property is crucial for studying cellular functions and dynamics .
Medicine
In medicinal chemistry, this compound is being explored as a potential pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific enzymes or receptors. The compound's ability to form stable triazole linkages through click chemistry enhances its potential for drug development .
Industry
Industrially, this compound finds applications in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and electronic materials. The unique properties imparted by the trifluoromethyl group enhance the performance characteristics of these materials .
Mechanism of Action
The mechanism by which (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-functionalized molecules. This property is exploited in various biochemical assays and drug development processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally analogous derivatives (Table 1). Key differences lie in substituent groups, which influence reactivity, solubility, and biological activity.
Table 1: Comparative Analysis of Structural and Functional Properties
| Compound Name | Substituents (Pyridine) | Aryl Group | Molecular Weight (g/mol) | LogP<sup>*</sup> | Key Applications |
|---|---|---|---|---|---|
| (4-Azidophenyl)(3-chloro-5-(CF₃)pyridin-2-yl)methanone | 3-Cl, 5-CF₃ | 4-azidophenyl | ~355.7 | 3.2 | Click chemistry, drug discovery |
| (4-Nitrophenyl)(3-CF₃-pyridin-2-yl)methanone | 3-H, 5-CF₃ | 4-nitrophenyl | ~326.3 | 2.8 | Photocatalysis, agrochemicals |
| (4-Aminophenyl)(3-Br-5-CH₃-pyridin-2-yl)methanone | 3-Br, 5-CH₃ | 4-aminophenyl | ~347.2 | 1.9 | Antibacterial agents |
| (Phenyl)(3-Cl-5-CF₃-pyridin-2-yl)methanone | 3-Cl, 5-CF₃ | Phenyl | ~290.7 | 2.5 | Material science, ligands |
<sup>*</sup>LogP values estimated via computational methods (e.g., XLogP3).
Key Observations:
Reactivity: The azide group in the target compound enables participation in Huisgen cycloaddition ("click chemistry"), a feature absent in nitro- or amino-substituted analogs. This property is critical for bioconjugation in drug development .
Lipophilicity: The trifluoromethyl group increases LogP (3.2 vs.
Electron Effects : The 3-chloro and 5-CF₃ groups create a strong electron-deficient pyridine ring, favoring interactions with electron-rich biological targets, such as kinase enzymes. This contrasts with the 5-CH₃ analog, which exhibits weaker electrophilicity.
Biological Activity: The aminophenyl analog demonstrates antibacterial activity due to its NH₂ group, which can form hydrogen bonds with bacterial proteins. The azide-bearing compound, however, is more likely to serve as a prodrug or photolabile linker.
Biological Activity
(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone, with the CAS number 1823183-03-4, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and related research findings.
- Molecular Formula : C13H10ClF3N2O
- Molecular Weight : 334.29 g/mol
- Structure : The compound features an azido group and a trifluoromethyl pyridine moiety, which are significant for its biological interactions.
Research indicates that compounds with similar structures can act as covalent inhibitors targeting specific proteins involved in critical cellular processes. The azido group may facilitate bioorthogonal reactions, allowing for selective labeling and tracking of biological targets in cells.
Target Proteins
One of the notable targets for compounds like this compound is the enzyme GPX4 (glutathione peroxidase 4), which plays a crucial role in protecting cells from oxidative stress. Inhibition of GPX4 has been associated with inducing ferroptosis, a form of regulated cell death that is particularly relevant in cancer therapy .
Cytotoxicity
Studies have shown that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with trifluoromethyl groups have been linked to enhanced lipophilicity and increased interaction with cellular membranes, leading to improved anticancer activity .
Ferroptosis Induction
Research on related compounds has demonstrated their ability to induce ferroptosis through the inhibition of GPX4. This mechanism is particularly appealing for developing novel anticancer therapies, as it circumvents some resistance mechanisms associated with traditional apoptosis-inducing drugs .
Case Studies
- Covalent Inhibition : A study highlighted that certain heterocycles capable of undergoing thiol addition can effectively inhibit GPX4, leading to ferroptosis in cancer cells. The incorporation of electrophilic warheads similar to those found in this compound could enhance this activity .
- Structural Analogs : Research on analogs demonstrated that modifications in the azido and trifluoromethyl groups significantly affect biological activity. For example, varying the position of the electrophilic moiety led to different levels of cytotoxicity against cancer cell lines .
Data Table: Biological Activity Overview
Q & A
Q. Key Characterization Tools :
Basic: How can spectroscopic data resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- Contradiction Analysis : Overlapping signals in NMR (e.g., aryl protons) can be addressed via 2D NMR (COSY, HSQC) to assign coupling patterns. For example, in thienopyridine analogs, HSQC confirmed C-H correlations between pyridine and thiophene rings .
- FTIR vs. Raman : Distinguish azide (-N₃, ~2100 cm⁻¹) from nitrile or alkyne stretches. In metal complexes, FTIR confirmed tridentate ligand coordination via shifts in ketone/azide peaks .
Advanced: How do steric and electronic effects influence the reactivity of the azide group in click chemistry applications?
Methodological Answer:
- Steric Hindrance : The bulky trifluoromethyl and chloro groups on the pyridine ring may slow Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Use kinetic studies (e.g., stopped-flow UV-Vis) to quantify reaction rates compared to less hindered analogs.
- Electronic Effects : Electron-withdrawing groups (Cl, CF₃) deactivate the azide, requiring optimized catalysts (e.g., ligand-accelerated Cu(I)). Reference fluorophenyl-triazole systems for mechanistic parallels .
Advanced: How to address discrepancies in bioactivity data across studies (e.g., antimicrobial vs. anticancer assays)?
Methodological Answer:
- Experimental Design : Control for variables like:
- Sample Degradation : Organic compounds degrade over time (e.g., 9-hour assays showed matrix changes ). Use continuous cooling or inert storage.
- Cell Line Variability : Test multiple cell lines (cancer: HeLa, MCF-7; microbial: E. coli, S. aureus) and normalize to standard drugs (e.g., cisplatin, ampicillin) .
- Data Normalization : Express bioactivity as % inhibition relative to controls, with triplicate measurements to reduce outliers.
Advanced: What computational strategies predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software like Discovery Studio to model interactions with enzymes (e.g., kinases) or DNA. For pyridine derivatives, docking into ATP-binding pockets revealed hydrogen bonds with CF₃/Cl groups .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. Compare binding free energies (MM-PBSA) with experimental IC₅₀ values .
Advanced: How to optimize synthetic yields for scale-up without compromising purity?
Methodological Answer:
- Process Optimization :
- Catalyst Screening : Test Pd/Cu catalysts for coupling steps; Pd(OAc)₂ increased yields in azafluorenone syntheses .
- Solvent Selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc) or recrystallization (acetic acid/water) .
Basic: What safety protocols are critical given the azide group’s instability?
Methodological Answer:
- Handling : Store azide-containing compounds at ≤-20°C in amber vials. Avoid grinding or heating dry powders.
- Decomposition Mitigation : Add stabilizers (e.g., sodium ascorbate) to reaction mixtures to prevent explosive NaN₃ formation .
Advanced: How does the trifluoromethyl group impact metabolic stability in pharmacokinetic studies?
Methodological Answer:
- In Vitro Assays : Use liver microsomes (human/rat) to measure CYP450-mediated degradation. CF₃ groups often reduce metabolic clearance by blocking oxidation sites.
- Comparative Studies : Compare with non-CF₃ analogs (e.g., 5-amino-2-(trifluoromethyl)pyridine vs. 4-amino derivatives) to isolate electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
